molecular formula C13H11NO5 B2730924 5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde CAS No. 384804-56-2

5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B2730924
CAS No.: 384804-56-2
M. Wt: 261.233
InChI Key: FEOHVFLYDSZEIO-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H11NO5 and a molecular weight of 261.23 g/mol . This compound is characterized by the presence of a furan ring substituted with an ethoxy group and a nitro group on the phenyl ring, as well as an aldehyde group on the furan ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 4-ethoxyphenylfuran, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity .

Industrial production methods for this compound are less commonly documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to enhance yield and efficiency .

Chemical Reactions Analysis

5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include carboxylic acids, amines, and substituted furan derivatives .

Scientific Research Applications

5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function and activity .

Properties

IUPAC Name

5-(4-ethoxy-2-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-2-18-9-3-5-11(12(7-9)14(16)17)13-6-4-10(8-15)19-13/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOHVFLYDSZEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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